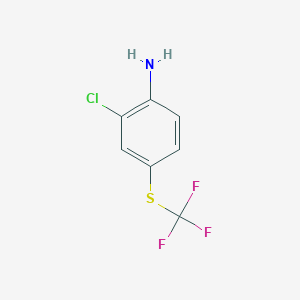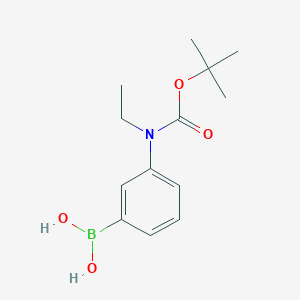![molecular formula C50H57F6IrN2P2- B6330680 Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate CAS No. 1019853-01-0](/img/structure/B6330680.png)
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate is a complex organometallic compound. It is known for its unique structure, which includes an iridium center coordinated with tribenzylphosphine, 1,5-cyclooctadiene, and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligand. This compound is often used in catalysis and various chemical reactions due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate typically involves the following steps:
Formation of the N-heterocyclic carbene (NHC) ligand: The 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride is synthesized by reacting 2,4,6-trimethylaniline with glyoxal and ammonium chloride.
Preparation of the iridium precursor: Iridium trichloride is reacted with 1,5-cyclooctadiene to form the iridium-cyclooctadiene complex.
Ligand exchange: The NHC ligand is introduced to the iridium-cyclooctadiene complex, replacing one of the cyclooctadiene ligands.
Addition of tribenzylphosphine: Tribenzylphosphine is added to the reaction mixture, forming the final complex.
Formation of the hexafluorophosphate salt: The complex is treated with hexafluorophosphoric acid to yield the hexafluorophosphate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the iridium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other NHC ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while reduction may produce iridium(I) or iridium(0) species.
科学的研究の応用
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination chemistry of iridium and related transition metals.
作用機序
The mechanism of action of Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate involves the coordination of the iridium center with various ligands. The N-heterocyclic carbene ligand provides strong σ-donation, stabilizing the iridium center and enhancing its reactivity. The tribenzylphosphine and cyclooctadiene ligands further modulate the electronic properties of the complex, allowing it to participate in various catalytic cycles. The hexafluorophosphate counterion ensures the overall charge balance and solubility of the compound.
類似化合物との比較
Similar Compounds
- Triphenylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate
- Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]rhodium(I) hexafluorophosphate
- Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II) hexafluorophosphate
Uniqueness
Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate is unique due to its combination of ligands, which provide a balance of stability and reactivity. The iridium center offers distinct catalytic properties compared to rhodium and palladium analogs, making it particularly useful in specific catalytic applications.
特性
InChI |
InChI=1S/C21H24N2.C21H21P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;1-15H,16-18H2;1-2,7-8H,3-6H2;;/q;;;-1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAWFMQPUNARRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57F6IrN2P2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)



